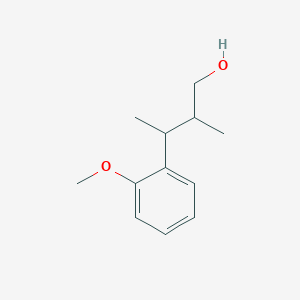

3-(2-Methoxyphenyl)-2-methylbutan-1-ol

Description

3-(2-Methoxyphenyl)-2-methylbutan-1-ol is a branched primary alcohol featuring a methoxy-substituted aromatic ring at the third carbon of a butanol chain and a methyl group at the second carbon. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: ~196.26 g/mol, inferred from analogs in ). The primary alcohol group (-CH₂OH) enables strong hydrogen bonding, influencing solubility and reactivity. The 2-methoxyphenyl substituent introduces steric and electronic effects, distinguishing it from simpler aliphatic alcohols.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(8-13)10(2)11-6-4-5-7-12(11)14-3/h4-7,9-10,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFWCIYUJKPTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methylbutan-1-ol typically involves the reaction of 2-methoxybenzaldehyde with a suitable Grignard reagent, such as isobutylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The general reaction scheme is as follows:

Formation of Grignard Reagent:

Grignard Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

Oxidation: 3-(2-Methoxyphenyl)-2-methylbutan-2-one.

Reduction: 3-(2-Methoxyphenyl)-2-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methylbutan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-2-methylbutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)

- Structure : Similar backbone but replaces the 2-methoxyphenyl group with a phenyl ring.

- Molecular Formula : C₁₁H₁₆O (MW: 164.24 g/mol) .

- Key Differences :

- Lack of methoxy (-OCH₃) reduces electron-donating effects and polarity.

- Lower molecular weight and hydrophobicity compared to the methoxy analog.

3-(2-Methoxyphenyl)butan-2-ol (CAS 1522483-17-5)

- Structure : Secondary alcohol (OH at C2) vs. primary alcohol in the target compound.

- Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24 g/mol) .

- Key Differences :

- Secondary alcohol forms weaker hydrogen bonds, reducing boiling point and water solubility.

- Altered stereochemistry may affect crystallinity and intermolecular interactions.

Functional Group Analogs

3-(2-Methoxyphenyl)propanoic Acid (CAS 6342-77-4)

Aliphatic Alcohol Isomers

3-Methyl-1-butanol (CAS 123-51-3)

- Structure : Linear primary alcohol without aromatic substituents.

- Molecular Formula : C₅H₁₂O (MW: 88.15 g/mol).

- Key Differences :

2-Methyl-1-butanol

Physicochemical Properties Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (g/L, 20°C) | Key Feature(s) |

|---|---|---|---|---|---|

| 3-(2-Methoxyphenyl)-2-methylbutan-1-ol | C₁₂H₁₆O₂ | ~196.26* | ~250–270* | Low (est. <5) | Primary alcohol, aromatic methoxy |

| 3-Methyl-2-phenylbutan-1-ol | C₁₁H₁₆O | 164.24 | ~220–240* | Low (est. <5) | Primary alcohol, phenyl |

| 3-(2-Methoxyphenyl)butan-2-ol | C₁₁H₁₆O₂ | 180.24 | ~230–250* | Moderate (est. 10–15) | Secondary alcohol, aromatic methoxy |

| 3-Methyl-1-butanol | C₅H₁₂O | 88.15 | 130–132 | 15.63 | Linear primary alcohol |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | N/A | Insoluble (crystalline) | Carboxylic acid, aromatic methoxy |

Research Findings and Implications

- Hydrogen Bonding : The primary alcohol group in this compound facilitates stronger hydrogen bonding compared to secondary alcohols (e.g., 3-(2-Methoxyphenyl)butan-2-ol), enhancing crystalline packing and thermal stability .

- Solubility: The 2-methoxyphenyl group reduces water solubility compared to aliphatic alcohols like 3-methyl-1-butanol, as seen in analogs like HBK compounds ().

- Synthetic Complexity : Introduction of methoxy and methyl groups requires multi-step synthesis, contrasting with simpler aliphatic alcohols synthesized via fermentation or Grignard reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.